3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
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Overview
Description
3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: is an organic compound with the molecular formula C7H9Br2N3O. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves the bromination of a pyrazole precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed:
Oxidation: The major products are often oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, often with hydrogen atoms replacing the bromine atoms.
Substitution: Substituted pyrazole derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry: In chemistry, 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It is also employed in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 3,5-Dibromo-1H-pyrazole
- 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole
- 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole
Comparison: Compared to these similar compounds, 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is unique due to the presence of the tetrahydro-2H-pyran-2-yl group. This group can influence the compound’s reactivity, solubility, and biological activity. The presence of two bromine atoms also makes it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
3,5-dibromo-1-(oxan-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2N2O/c9-6-5-7(10)12(11-6)8-3-1-2-4-13-8/h5,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUCTSFJLAJHFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=CC(=N2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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